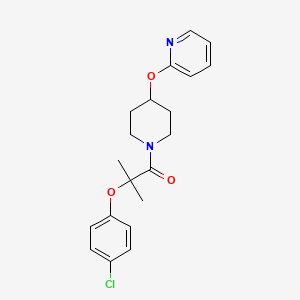

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c1-20(2,26-17-8-6-15(21)7-9-17)19(24)23-13-10-16(11-14-23)25-18-5-3-4-12-22-18/h3-9,12,16H,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPLOFQJPQYDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

Piperidine Derivative Formation: The next step involves the reaction of the chlorophenoxy intermediate with a piperidine derivative, such as 4-(pyridin-2-yloxy)piperidine, under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic effects. Research indicates that it may exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : Compounds with similar structural motifs have shown promising anticancer properties. Studies suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Neuropharmacology : The compound's ability to interact with various receptors makes it a candidate for neuropharmacological studies. It may selectively target sigma receptors, particularly the sigma-1 receptor (σ1R), which is implicated in neurodegenerative diseases and mood disorders.

Agrochemicals

The compound's structural attributes may also lend themselves to applications in agrochemicals. Its potential as a herbicide or pesticide can be explored due to its ability to interact with biological systems at the cellular level, potentially disrupting pest metabolism or growth.

Material Science

In material science, the unique properties of this compound can be utilized in the development of novel materials with specific functionalities, such as polymers or coatings that require enhanced durability or chemical resistance.

Case Study 1: Anticancer Research

A study conducted on similar chlorophenoxy compounds demonstrated their effectiveness against various cancer cell lines. The research highlighted that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression.

Case Study 2: Neuroprotective Effects

Research involving piperidine derivatives has shown that they can modulate sigma receptors, leading to neuroprotective effects in models of neurodegeneration. This suggests that further exploration of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one could yield valuable insights into treatment strategies for neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Heterocyclic Amine Substitutions

Aryloxy Group Modifications

Calculated Properties

| Property | Target Compound | Pyrrolidine Analog () | Piperazine Analog () |

|---|---|---|---|

| logP | ~2.9* | ~3.2 (chloroacetyl increases) | ~3.5 (fluorophenyl increases) |

| Topological PSA | 42 Ų | 38 Ų | 45 Ų |

| Heavy Atom Count | 25 | 23 | 27 |

*Inferred from .

Biological Activity

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one, commonly referred to as a phenoxy compound, belongs to a class of chemicals known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a chlorophenoxy group and a pyridine moiety, which are known to influence its biological interactions. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have indicated that phenoxy compounds exhibit significant antimicrobial properties. For instance, the presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth.

- Case Study : A study evaluating various phenoxy compounds found that derivatives similar to this compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus.

-

Anticancer Potential :

- Research suggests that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells.

- Research Findings : In vitro studies demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and apoptosis.

-

Neuropharmacological Effects :

- The piperidine and pyridine components are often linked to neuroactive properties. Compounds with these structures have been studied for their effects on neurotransmitter systems.

- Research Evidence : Animal studies have shown that such compounds can influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurodegenerative diseases.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- The chlorophenyl group may interact with bacterial cell membranes, disrupting their integrity.

- The piperidine ring could modulate neurotransmitter receptors, influencing neurological functions.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one?

Methodological Answer:

- Use a multi-step approach starting with functionalization of the piperidine ring, followed by coupling with the chlorophenoxy-methylpropanone moiety.

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate purity using H/C NMR spectroscopy.

- Optimize solvent systems (e.g., ethanol or THF for polar intermediates) and reaction temperatures (e.g., 60–80°C for nucleophilic substitutions) to minimize side products .

- Purify final products via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks to confirm the pyridinyloxy-piperidine linkage (δ 7.5–8.5 ppm for pyridine protons) and chlorophenoxy group (δ 6.8–7.3 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z ~415).

- X-ray Crystallography : If crystallizable, analyze to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the ketone group) .

Q. How can researchers evaluate the compound's in vitro biological activity?

Methodological Answer:

- Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.

- Perform cytotoxicity screening in cancer cell lines (e.g., IC determination via MTT assays).

- Compare results with structurally related analogs (e.g., 2-chloro-1-(4-(4-chlorophenoxy)phenyl)ethan-1-one) to identify activity trends .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Synthesize derivatives with modifications to the pyridine ring (e.g., fluorination) or piperidine substituents (e.g., sulfonyl groups).

- Test analogs against a panel of biological targets (e.g., GPCRs, ion channels) to map pharmacophore requirements.

- Use computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to hypothesized targets .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., identical cell lines, assay buffers).

- Validate purity (>98%) and stability (e.g., HPLC-MS for degradation products).

- Analyze confounding variables (e.g., solvent effects: DMSO vs. aqueous solutions) .

Q. What experimental frameworks assess the compound's environmental fate and ecotoxicology?

Methodological Answer:

- Use OECD guidelines to study biodegradation (e.g., 301F test) and bioaccumulation (e.g., logP determination via shake-flask method).

- Perform Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition assays .

Q. How to elucidate reaction mechanisms for key transformations in the synthesis?

Methodological Answer:

- Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.

- Use isotopic labeling (e.g., O in the ketone group) to trace bond formation pathways.

- Compare theoretical (DFT calculations) and experimental (Hammett plots) data for mechanistic validation .

Q. What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

- Screen solvent systems (e.g., mixed methanol/water) for optimal crystal growth.

- Introduce halogen substituents (e.g., bromine) to enhance heavy-atom contrast.

- Use seeding techniques or slow evaporation to promote ordered crystal packing .

Q. How to develop validated HPLC methods for quantifying the compound in biological matrices?

Methodological Answer:

- Optimize mobile phase (e.g., 65:35 methanol/buffer at pH 4.6) and column (C18) for baseline separation.

- Validate linearity (R > 0.995), precision (RSD < 2%), and recovery (>90%) per ICH guidelines.

- Use UV detection at λ ~254 nm (aromatic chromophores) or MS for enhanced specificity .

Q. How to design in vivo toxicity and pharmacokinetic studies?

Methodological Answer:

- Conduct acute toxicity tests in rodents (OECD 423) to determine LD.

- Perform pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) after IV and oral administration.

- Assess metabolite formation using liver microsome assays (e.g., human CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.